5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
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Overview
Description
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. A common synthetic route may involve the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and t-butyloxycarbonyl protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol (MeOH), room temperature.
Substitution: Bromine (Br2), acetic acid (AcOH), room temperature.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Biochemistry: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Pharmaceutical Industry: It is utilized in the development of novel therapeutic agents targeting specific diseases.
Chemical Biology: It is employed in the study of biological pathways and mechanisms of action of bioactive compounds.
Mechanism of Action
The mechanism of action of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(2-hydroxyphenyl)-6-phenyl-2-azahexane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
162739-46-0 |
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Molecular Formula |
C30H37N3O6 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(37)32-33(19-24-15-10-16-25(34)17-24)20-27(35)26(18-22-11-6-4-7-12-22)31-28(36)38-21-23-13-8-5-9-14-23/h4-17,26-27,34-35H,18-21H2,1-3H3,(H,31,36)(H,32,37)/t26-,27-/m0/s1 |
InChI Key |
YDGIBMQJBZYHRD-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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